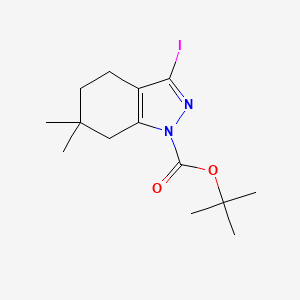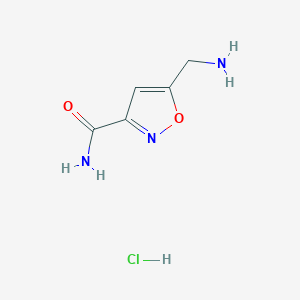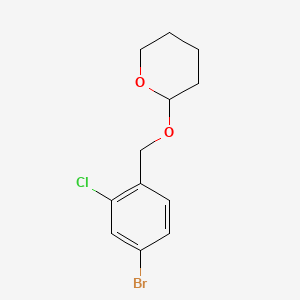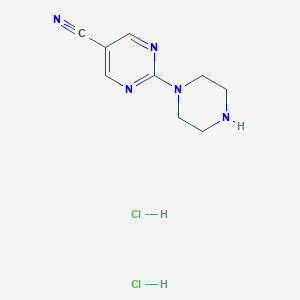![molecular formula C8H2BrClN2S B15365173 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and a nitrile group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted thiophene derivative, which undergoes halogenation and subsequent cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
2-Bromo-7-chlorothieno[2,3-c]pyridine
2-Bromo-7-fluorothieno[2,3-c]pyridine-4-carbonitrile
2-Chloro-7-bromothieno[2,3-c]pyridine-4-carbonitrile
Uniqueness: 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific combination of halogens and the nitrile group, which influences its reactivity and potential applications. Its distinct structure allows for diverse chemical transformations and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
Formule moléculaire |
C8H2BrClN2S |
|---|---|
Poids moléculaire |
273.54 g/mol |
Nom IUPAC |
2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H2BrClN2S/c9-6-1-5-4(2-11)3-12-8(10)7(5)13-6/h1,3H |
Clé InChI |
IWQMTAMZCDZMFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1C(=CN=C2Cl)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)











